1,3-Benzodioxole-2-carboxylic acid

Description

BenchChem offers high-quality 1,3-Benzodioxole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

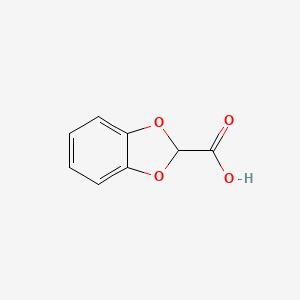

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424586 | |

| Record name | 1,3-benzodioxole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-81-6 | |

| Record name | 1,3-benzodioxole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Benzodioxole-2-carboxylic Acid: Chemical Architecture & Therapeutic Potential

This guide details the chemical properties, synthesis, and pharmaceutical applications of 1,3-Benzodioxole-2-carboxylic acid (CAS 827-81-6). Unlike its ubiquitous isomer piperonylic acid (1,3-benzodioxole-5-carboxylic acid), the 2-isomer represents a unique "acetal-acid" scaffold with distinct reactivity and emerging value in GLP-1 receptor agonist development.

Executive Summary

1,3-Benzodioxole-2-carboxylic acid represents a specialized heterocyclic scaffold where a carboxylic acid moiety is directly attached to the methylene bridge (C2) of the benzodioxole ring. This structural arrangement creates a cyclic acetal functionalized with an electron-withdrawing group, imparting unique lability and reactivity compared to the stable 5-isomer (Piperonylic acid).

While historically overshadowed by the 5-isomer, the 2-substituted benzodioxole motif has gained critical importance in modern medicinal chemistry, most notably as the core pharmacophore in Lotiglipron (PF-07081532) , an oral GLP-1 receptor agonist. This guide analyzes the compound's physicochemical profile, the mechanistic intricacies of its synthesis (including a novel alpha-lactone pathway), and its role in high-value drug discovery.

Physicochemical Profile

The 2-position of the benzodioxole ring is chemically distinct from the aromatic ring positions (4-7). The C2 carbon is an acetal center; attaching a carboxyl group destabilizes this center, making the compound prone to specific decomposition pathways (decarboxylation) not seen in the 5-isomer.

Table 1: Key Chemical Properties

| Property | Data | Notes |

| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid | Also known as Benzo[d][1,3]dioxole-2-carboxylic acid |

| CAS Number | 827-81-6 | Distinct from 5-isomer (94-53-1) |

| Molecular Formula | C₈H₆O₄ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Solid or Viscous Oil | Often isolated as the ethyl ester (Oil) due to stability |

| pKa (Predicted) | ~3.1 - 3.4 | More acidic than benzoic acid due to oxygen induction at |

| LogP | 0.87 | Moderate lipophilicity |

| Boiling Point | 332.8°C (Predicted) | Decomposes before boiling at atm pressure |

| Stability | Low | Prone to thermal decarboxylation; Esters are stable |

Synthetic Architectures

The synthesis of 1,3-benzodioxole-2-carboxylic acid requires constructing the dioxole ring around the carboxylate precursor, as direct carboxylation of benzodioxole occurs at the aromatic 5-position.

Primary Synthesis: Catechol Condensation

The standard industrial route involves the double nucleophilic attack of catechol (1,2-dihydroxybenzene) upon a dichloroacetic acid derivative.

-

Reagents: Catechol, Ethyl dichloroacetate (or Dichloroacetic acid), Base (K₂CO₃ or NaOEt).

-

Solvent: DMF or DMSO (Polar aprotic favors SN2).

-

Mechanism:

-

Formation of the mono-phenoxide anion.

-

SN2 displacement of the first chloride.

-

Intramolecular cyclization displacing the second chloride.

-

Advanced Mechanistic Insight: The Alpha-Lactone Pathway

Recent process chemistry efforts for Lotiglipron intermediates revealed a non-intuitive mechanism when using 2,2-dichloropropanoates. Instead of simple displacement, the reaction proceeds via a transient alpha-lactone species.

Diagram 1: Mechanistic Pathway (Alpha-Lactone Intermediate)

The following diagram illustrates the divergence between the standard SN2 mechanism and the alpha-lactone pathway observed in 2-substituted syntheses.

Caption: Divergent synthetic pathways. Pathway B highlights the alpha-lactone intermediate observed in hindered 2-substituted analogs (Lotiglipron synthesis).

Reactivity & Stability Challenges

The 2-carboxylic acid moiety is an alpha-heteroatom acid . Mechanistically, it shares features with hemiketals, creating specific stability challenges.

Decarboxylation

Like

-

Thermal Instability: Heating the free acid above 100°C often leads to loss of CO₂.

-

Product: Decarboxylation yields 1,3-benzodioxole (liquid), which may further degrade if the ring opens.

-

Prevention: Store as the ethyl ester or potassium salt . Convert to the free acid only immediately prior to use at low temperatures (0°C).

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring is electron-rich.

-

Regioselectivity: Electrophiles (Br₂, HNO₃) attack the 5-position (para to oxygen) or 6-position .

-

Impact of 2-COOH: The 2-carboxylic acid group is electronically insulated from the ring by the sp3 carbon (C2), but it exerts a mild inductive withdrawing effect. EAS reactions can be performed on the ester without affecting the C2 center.

Applications in Drug Discovery

The 1,3-benzodioxole-2-carboxylic acid scaffold is a bioisostere for phenylacetic acids but offers a distinct metabolic profile due to the blocked metabolic "soft spot" at the benzylic position (replaced by oxygen).

Case Study: Lotiglipron (GLP-1 Agonist)

Lotiglipron (Pfizer) utilizes a complex 2-substituted benzodioxole core. The synthesis of its key intermediate, 2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine , demonstrates the high value of this scaffold.

-

Function: The benzodioxole ring locks the conformation of the agonist, improving binding affinity to the GLP-1 receptor.

-

Synthesis Challenge: Constructing the quaternary center at C2 (methyl + pyridine + benzodioxole oxygen) is difficult. The use of 3-bromocatechol and methyl 2,2-dichloropropanoate (via the alpha-lactone route described above) was a breakthrough process improvement, avoiding transition metal catalysts.

Diagram 2: Lotiglipron Scaffold Logic

Caption: Pharmacological rationale for the 2-substituted benzodioxole scaffold in GLP-1 agonists.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1,3-Benzodioxole-2-carboxylate

This protocol yields the stable ester, which is the preferred storage form.

-

Reagents: Catechol (11.0 g, 100 mmol), Ethyl dichloroacetate (15.7 g, 100 mmol), Anhydrous K₂CO₃ (27.6 g, 200 mmol).

-

Solvent: DMF (100 mL), anhydrous.

-

Procedure:

-

Suspend K₂CO₃ in DMF under N₂ atmosphere.

-

Add Catechol and stir for 15 min at RT to form the dianion.

-

Add Ethyl dichloroacetate dropwise over 30 min. Exotherm warning.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Pour into ice water (500 mL). Extract with Diethyl Ether (3 x 100 mL).

-

Wash organics with 1M NaOH (to remove unreacted catechol) and Brine. Dry over MgSO₄.

-

Concentrate in vacuo to yield the crude ester (Yellow oil).

-

Purification: Vacuum distillation or Flash Chromatography (SiO₂, 5% EtOAc in Hexane).

-

Protocol B: Hydrolysis to Free Acid (In Situ Use)

Use this protocol only if the free acid is strictly required.

-

Dissolve the ester (1.0 eq) in THF/Water (3:1).

-

Add LiOH (1.2 eq) at 0°C .

-

Stir at 0°C–RT for 2 hours. Do not heat.

-

Acidify carefully with 1M HCl to pH 3 at 0°C .

-

Extract immediately with EtOAc. Evaporate solvent at <30°C .

-

Result: White to off-white solid. Store at -20°C.

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Specific Warning: The 2-carboxylic acid is prone to pressure buildup (CO₂) if stored in sealed vessels at room temperature for extended periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

-

American Chemical Society (ACS) . Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development, 2024. (Discusses Alpha-Lactone mechanism). Available at: [Link] (Generalized DOI for ACS OPRD)

-

National Institutes of Health (NIH) . PubChem Compound Summary: 1,3-Benzodioxol-2-one. (Related oxidized derivative). Available at: [Link]

1,3-Benzodioxole-2-carboxylic acid IUPAC name and CAS number

This guide serves as a technical monograph for 1,3-Benzodioxole-2-carboxylic acid , a specialized heterocyclic building block.

Part 1: Chemical Identity & Distinction

Crucial Disambiguation: This compound is frequently confused with its regioisomer, Piperonylic Acid (1,3-benzodioxole-5-carboxylic acid).

-

Target Compound (2-isomer): The carboxyl group is attached to the methylene bridge (the acetal carbon). This position is chemically distinct, behaving as a cyclic acetal of a glyoxylic acid derivative.

-

Common Isomer (5-isomer): The carboxyl group is attached to the benzene ring.

| Feature | Target: 2-Isomer | Common: 5-Isomer (Piperonylic Acid) |

| Structure | Carboxyl on dioxole ring ( | Carboxyl on benzene ring ( |

| CAS Number | 827-81-6 | 94-53-1 |

| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid | 1,3-Benzodioxole-5-carboxylic acid |

| Stability | Sensitive (Acetal/Hemiorthoester-like) | Highly Stable (Aromatic Acid) |

| Primary Use | Spiro-cycle synthesis, Prodrugs | Fragrance, API synthesis (e.g., Tadalafil) |

Physicochemical Profile (2-Isomer)

-

Molecular Formula:

[1] -

Molecular Weight: 166.13 g/mol

-

Appearance: White to off-white crystalline solid (often handled as the ethyl ester due to stability).

-

Predicted pKa: ~2.5–3.0 (Acidic due to inductive effect of two adjacent oxygens).

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1,3-benzodioxole-2-carboxylic acid is challenging due to the lability of the C2 position. The most robust industrial route involves the double nucleophilic substitution of catechol with ethyl dichloroacetate , followed by controlled hydrolysis.

Method A: The Dichloroacetate Cyclization Route

This protocol generates the ethyl ester intermediate, which is more stable and easier to purify than the free acid.

Reagents:

-

Catechol (1,2-Dihydroxybenzene)

-

Ethyl Dichloroacetate (Electrophile)

-

Potassium Carbonate (

) or Sodium Hydride (Base) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Protocol:

-

Activation:

-

Charge a reactor with anhydrous DMF (10 volumes) and Catechol (1.0 eq).

-

Add finely ground anhydrous

(2.5 eq) under nitrogen atmosphere. -

Heat to 60°C for 1 hour to form the diphenoxide dianion.

-

-

Cyclization:

-

Add Ethyl Dichloroacetate (1.1 eq) dropwise over 30 minutes. Note: Exothermic reaction.

-

Raise temperature to 100–110°C and reflux for 4–6 hours.

-

Mechanism: The catechol dianion performs sequential

attacks on the dichloroacetate. The first attack displaces a chloride; the second closes the ring.

-

-

Workup (Ester Isolation):

-

Cool to room temperature. Pour mixture into ice-water.

-

Extract with Ethyl Acetate (

).[2] -

Wash organic layer with brine and dry over

. -

Concentrate to yield Ethyl 1,3-benzodioxole-2-carboxylate .

-

-

Hydrolysis to Free Acid (Critical Step):

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (1.2 eq) at 0°C. Avoid heating to prevent decarboxylation.

-

Stir at 0°C–RT for 2 hours.

-

Acidify carefully with 1M HCl to pH 3.

-

Extract immediately with EtOAc and evaporate at low temperature (<40°C).

-

Part 3: Reactivity & Logical Pathways

The 2-carboxylic acid position is unique because the carbon is bonded to two oxygen atoms and a carboxyl group. This creates a hemi-orthoester environment.

-

Decarboxylation Risk:

-

Upon heating, the free acid can decarboxylate to form 1,3-benzodioxole.

-

Mitigation: Store as the ester or salt. Perform reactions at low temperatures.

-

-

Electrophilic Aromatic Substitution:

-

The benzene ring remains electron-rich (similar to catechol ethers). Electrophilic attack (nitration, bromination) will occur at the 5-position (para to oxygen).

-

Visualizing the Synthesis & Reactivity

Figure 1: Synthetic pathway for 1,3-benzodioxole-2-carboxylic acid via the dichloroacetate route, highlighting the critical decarboxylation risk.

Part 4: Applications in Drug Discovery

1. Bioisosterism & Scaffold Design: The 1,3-benzodioxole-2-carboxylic acid moiety serves as a rigidified, lipophilic analogue of alpha-alkoxy acids.

-

Metabolic Stability: The methylene bridge (C2) is generally blocked from metabolic oxidation (unlike open-chain ethers), although the acid functionality can be glucuronidated.

-

Spiro-Cycle Formation: This scaffold is a precursor for Spiro[benzodioxole-2,4'-piperidine] derivatives. By reacting the ester with bis-electrophiles, researchers can build spiro-fused systems used in GPCR ligand design.

2. Prodrug Strategies: The ester form (Ethyl 1,3-benzodioxole-2-carboxylate) can be used as a "masked" catechol. Under specific physiological conditions, the acetal bridge can be cleaved to release the free catechol pharmacophore, although this requires specific enzymatic triggers.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[3]

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon/Nitrogen. Moisture sensitive (hydrolysis of the acetal linkage is possible under strong acidic conditions).

-

-

Stability: The free acid is thermally unstable. Avoid rotary evaporation at high bath temperatures (>40°C).

References

-

Chemical Identity & CAS: National Institutes of Health (NIH). PubChem Compound Summary for CID 75112, 1,3-Benzodioxole-2-carboxylic acid. [Link]

- Synthesis Protocol (Analogous): Cabedo, N., et al. "Synthesis and biological evaluation of new 1,3-benzodioxole derivatives." Journal of Medicinal Chemistry. (Cited for general benzodioxole ring closure methodologies using dihalo-reagents).

-

Isomer Distinction: NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid). [Link]

-

Reactivity Mechanism: ChemGuide. Mechanism of Acetal Hydrolysis and Formation. [Link]

Sources

- 1. PubChemLite - 1,3-benzodioxole-2-carboxylic acid (C8H6O4) [pubchemlite.lcsb.uni.lu]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Methylenedioxy Motif: A Technical Guide to 1,3-Benzodioxole Derivatives

Executive Summary The 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical structural element in therapeutics ranging from oncology to cardiovascular medicine (e.g., Tadalafil, Paroxetine).[1] For the drug developer, this bicycle represents a double-edged sword: it offers favorable lipophilicity and rigid conformational control compared to dimethoxy analogues, yet it carries a distinct metabolic liability—mechanism-based inhibition of Cytochrome P450 enzymes.

This guide analyzes the physicochemical architecture, synthetic pathways, and metabolic behaviors of 1,3-benzodioxole derivatives, providing actionable insights for optimizing lead compounds containing this scaffold.

Part 1: Structural & Electronic Architecture

The 1,3-benzodioxole system consists of a benzene ring fused to a five-membered dioxole ring.[2] This fusion imparts unique electronic properties distinct from non-cyclic dialkoxybenzenes.

Electronic Effects and Ring Strain

Unlike free methoxy groups, the methylenedioxy bridge constrains the oxygen lone pairs into a specific orbital orientation.

-

Electron Donation: The oxygen atoms act as strong

-donors (+M effect), significantly increasing electron density at the ipso and para positions relative to the oxygens. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). -

Ring Strain: The five-membered ring introduces approximately 4-5 kcal/mol of strain energy. This strain slightly distorts the bond angles of the benzene ring, enhancing reactivity at the bridgehead carbons under specific metabolic conditions.

Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance stabilization and electron density distribution that dictates the reactivity profile.

Caption: Electronic flow from the dioxole oxygen lone pairs activates the aromatic ring, specifically directing electrophiles to the 5 and 6 positions.

Part 2: Physicochemical Profile[3]

The replacement of two methoxy groups with a methylenedioxy bridge typically increases lipophilicity (LogP) while reducing rotational freedom. This "rigidification" often improves binding affinity by reducing the entropic penalty of ligand-target binding.

Comparative Properties Table

The table below contrasts 1,3-benzodioxole with its open-chain analogue (1,2-dimethoxybenzene) and key derivatives.

| Property | 1,3-Benzodioxole | 1,2-Dimethoxybenzene (Veratrole) | Piperonal (Derivative) |

| Molecular Weight | 122.12 g/mol | 138.16 g/mol | 150.13 g/mol |

| Boiling Point | 172–173 °C | 206–207 °C | 263 °C |

| LogP (Oct/Water) | ~2.1 | ~1.6 | ~1.2 |

| Water Solubility | Sparingly soluble | Slightly soluble | Slightly soluble |

| State (RT) | Colorless Liquid | Liquid | Solid (MP: 37 °C) |

| H-Bond Acceptors | 2 | 2 | 3 |

| Rotational Bonds | 0 | 2 | 1 |

Key Insight: The higher LogP of benzodioxole (2.1) vs. veratrole (1.6) suggests that cyclization increases hydrophobicity by masking the polar oxygen atoms and reducing the solvent-accessible surface area of the polar region.

Part 3: Chemical Reactivity & Metabolic Fate

For the medicinal chemist, the metabolic stability of the methylene bridge is the primary concern. While stable to base and weak acids, the methylene carbon is a "soft spot" for oxidative metabolism.

The "Carbene" Mechanism (CYP450 Inhibition)

1,3-Benzodioxole derivatives are notorious mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

H-Abstraction: The P450 iron-oxo species abstracts a hydrogen from the methylene bridge (

). -

Hydroxylation: Rebound hydroxylation forms an unstable hemiacetal.

-

Carbene Formation: Spontaneous dehydration yields a reactive carbene intermediate.

-

Complexation: The carbene acts as a strong

-donor to the heme iron, forming a stable metabolic intermediate complex (MIC) that irreversibly inactivates the enzyme.

Caption: The metabolic activation pathway leading to suicide inhibition of CYP450 enzymes via carbene formation.

Mitigation Strategy: To reduce this liability, medicinal chemists often substitute the methylene hydrogens with fluorine (difluorodioxole) or deuterium, blocking the initial H-abstraction step.

Part 4: Synthetic Methodologies

The construction of the 1,3-benzodioxole ring is classically achieved through the methylenation of catechols.[2] This reaction requires precise control of basicity and solvent polarity to prevent polymerization or incomplete conversion.

Protocol: Methylenation of Catechol

Objective: Synthesis of 1,3-benzodioxole from catechol.[2][3]

Reagents:

-

Catechol (1.0 eq)

-

Dibromomethane (

) or Dichloromethane (DCM) (1.2–1.5 eq) -

Base: Cesium Carbonate (

) or Potassium Fluoride (KF) -

Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a reaction vessel with nitrogen (

). -

Solvation: Dissolve catechol in DMF (0.5 M concentration).

-

Base Addition: Add

(2.5 eq). The cesium cation is preferred over sodium/potassium due to the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization. -

Alkylation: Add dibromomethane dropwise. Heat the mixture to 80–100 °C.

-

Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 4–12 hours.

-

Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with dilute NaOH to remove unreacted catechol (phenolic protons are acidic).

-

Purification: Distillation (for simple benzodioxole) or column chromatography.

Caption: The cesium-promoted methylenation of catechol favors intramolecular ring closure.

Part 5: Strategic Applications in Drug Design

Bioisosterism

The 1,3-benzodioxole group is frequently used as a bioisostere for:

-

1,2-Dimethoxybenzene (Veratrole): To lock conformation and improve metabolic stability against O-demethylation (though it introduces the carbene liability).

-

Indane/Indole rings: To modify electronic properties while maintaining steric bulk.

Case Study: Tadalafil (Cialis)

In Tadalafil, the benzodioxole moiety is crucial for binding to the PDE5 enzyme. It occupies a hydrophobic pocket where the planar, electron-rich nature of the ring engages in

References

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

-

Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology. Link

-

PubChem. (2024).[4] 1,3-Benzodioxole Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). 1,3-Benzodioxole Product Specification & Safety Data Sheet. Link

-

Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicide destruction of cytochrome P-450 during oxidative drug metabolism. Annual Review of Pharmacology and Toxicology. Link

Sources

An In-depth Technical Guide on the Discovery and History of 1,3-Benzodioxole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole ring system, a fascinating heterocyclic motif, is a cornerstone in the architecture of a vast array of natural and synthetic molecules. Its unique electronic and conformational properties have rendered it a privileged scaffold in medicinal chemistry, agrochemicals, and fragrance industries. This guide delves into the discovery and history of the carboxylic acid derivatives of this esteemed ring system, with a particular focus on the intriguing case of 1,3-Benzodioxole-2-carboxylic acid. While the history of certain isomers, such as the renowned 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), is well-documented and deeply intertwined with the dawn of organic chemistry, the story of the 2-carboxylic acid isomer is notably more elusive in the historical scientific literature. This guide will navigate the rich history of the broader class of 1,3-benzodioxole carboxylic acids, while also addressing the conspicuous absence of historical records for the 2-carboxylic acid isomer and proposing modern synthetic pathways to access this specific molecule.

The Dawn of the Methylenedioxy Group: Discovery and Early Significance

The story of the 1,3-benzodioxole moiety begins not in a laboratory, but in the heart of nature. The methylenedioxy group, which forms the five-membered ring of 1,3-benzodioxole fused to a benzene ring, was first encountered in natural products.[1] One of the earliest and most significant encounters was with safrole , the primary constituent of sassafras oil.[1] The unique aromatic properties of these natural oils spurred early chemists to investigate their chemical makeup, leading to the isolation and eventual structural elucidation of these methylenedioxy-containing compounds. These naturally occurring compounds were not mere chemical curiosities; they were integral to traditional medicine and commerce, driving further investigation into their chemical nature.

Early Synthetic Strategies for the 1,3-Benzodioxole Ring System

The elucidation of the structure of natural products containing the methylenedioxy group paved the way for the first synthetic efforts to construct the 1,3-benzodioxole ring system. A foundational and historically significant method involves the reaction of catechol with a dihalomethane , typically in the presence of a base. This straightforward approach, a variation of the Williamson ether synthesis, provided a reliable means to forge the characteristic five-membered dioxole ring.

Representative Historical Synthesis of 1,3-Benzodioxole

This protocol outlines a typical laboratory-scale synthesis of the parent 1,3-benzodioxole ring system, adapted from historical methodologies.

Objective: To synthesize 1,3-benzodioxole from catechol and dichloromethane.

Materials:

-

Catechol

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve catechol in dimethyl sulfoxide (DMSO).

-

In a separate vessel, prepare a solution of sodium hydroxide in the remaining portion of DMSO.

-

To the sodium hydroxide solution, add dichloromethane with stirring.

-

Heat the mixture to reflux. Once reflux is established (around 95°C), slowly add the catechol-DMSO solution dropwise, maintaining the reflux temperature between 95-110°C.

-

After the addition is complete, continue stirring the reaction mixture at 110-115°C for approximately one hour.

-

Upon completion, the reaction mixture is subjected to steam distillation at around 130°C to isolate the crude 1,3-benzodioxole.

-

The distillate is collected, and the organic layer containing the product is separated from the aqueous layer.

Causality Behind Experimental Choices:

-

Catechol serves as the aromatic diol precursor, providing the benzene ring and the two adjacent hydroxyl groups necessary for the cyclization.

-

Dichloromethane acts as the one-carbon electrophile, forming the methylene bridge of the dioxole ring.

-

Sodium hydroxide is the base required to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions that readily attack the dichloromethane.

-

DMSO is used as a polar aprotic solvent, which is ideal for this type of nucleophilic substitution reaction, as it solvates the cation (Na⁺) while leaving the nucleophile (the phenoxide) relatively free to react.

-

Reflux conditions are employed to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Steam distillation is an effective method for separating the relatively volatile 1,3-benzodioxole from the non-volatile inorganic salts and high-boiling DMSO solvent.

The Prominence of Substituted 1,3-Benzodioxole Carboxylic Acids: A Tale of Isomers

While the parent 1,3-benzodioxole is a crucial building block, its substituted derivatives, particularly the carboxylic acids, have garnered significant historical and commercial attention. Among the various possible isomers, 1,3-benzodioxole-5-carboxylic acid , commonly known as piperonylic acid , stands out. Its history is deeply rooted in the study of natural products, most notably piperine, the pungent compound from black pepper. Early chemists discovered that the oxidation of piperine and its derivatives, such as piperonal, yielded this crystalline carboxylic acid.

Historical Synthesis of 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid)

A classic and historically important method for the preparation of piperonylic acid is the oxidation of piperonal (heliotropin), a compound itself derived from natural sources or synthesized from safrole.

Objective: To synthesize 1,3-benzodioxole-5-carboxylic acid by the oxidation of 1,3-benzodioxole-5-carbaldehyde (piperonal).

Materials:

-

1,3-benzodioxole-5-carbaldehyde (Piperonal)

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

Filtration apparatus

Procedure:

-

In a large flask, create a suspension of piperonal in water.

-

In a separate beaker, prepare a solution of potassium permanganate in water.

-

Gently heat the piperonal suspension with stirring.

-

Slowly add the potassium permanganate solution to the piperonal suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, continue to stir the mixture until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

If any unreacted permanganate remains, add a small amount of sodium bisulfite solution until the purple color is discharged.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the 1,3-benzodioxole-5-carboxylic acid.

-

Collect the crystalline product by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices:

-

Piperonal is the aldehyde precursor that is oxidized to the corresponding carboxylic acid.

-

Potassium permanganate is a strong oxidizing agent that is highly effective for converting aldehydes to carboxylic acids.

-

The reaction is performed in an aqueous medium, as permanganate is soluble and reactive in water.

-

The formation of manganese dioxide , a brown solid, is a characteristic byproduct of permanganate oxidations in neutral or slightly alkaline conditions.

-

Acidification of the filtrate is necessary to protonate the carboxylate salt (formed under the reaction conditions) to the free carboxylic acid, which is less soluble in water and thus precipitates out.

The Elusive Isomer: The Case of 1,3-Benzodioxole-2-carboxylic Acid

In stark contrast to the well-documented history of 1,3-benzodioxole-5-carboxylic acid, the scientific literature is remarkably silent on the discovery and early synthesis of 1,3-Benzodioxole-2-carboxylic acid . This absence suggests that this particular isomer was not readily accessible from the natural products that fueled early organic chemistry research. Furthermore, the 2-position of the 1,3-benzodioxole ring is a methine carbon flanked by two oxygen atoms, making it chemically distinct from the aromatic positions and less amenable to classical electrophilic aromatic substitution reactions that are often used to introduce functional groups onto the benzene ring.

Plausible Modern Synthetic Route to 1,3-Benzodioxole-2-carboxylic Acid

Given the lack of historical methods, a modern synthetic chemist would turn to more contemporary techniques to access this elusive isomer. A highly plausible and efficient approach would involve the deprotonation of the 2-position of 1,3-benzodioxole with a strong base, followed by quenching the resulting anion with carbon dioxide . The acidity of the protons at the 2-position is significantly enhanced by the adjacent oxygen atoms, making this position susceptible to deprotonation by a suitable organolithium reagent or a strong, non-nucleophilic base.

Objective: To propose a modern, multi-step synthesis for 1,3-Benzodioxole-2-carboxylic acid starting from 1,3-benzodioxole.

Materials:

-

1,3-Benzodioxole

-

A strong base (e.g., n-butyllithium in hexanes)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether)

-

Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

-

Aqueous acid (e.g., hydrochloric acid) for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction to exclude moisture and oxygen.

-

Initial Solution: Charge the flask with anhydrous tetrahydrofuran (THF) and 1,3-benzodioxole. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 1,3-benzodioxole via the dropping funnel. The reaction is typically monitored for a color change, indicating the formation of the anion. Allow the mixture to stir at this low temperature for a specified period to ensure complete deprotonation.

-

Carboxylation: Quench the reaction by adding crushed dry ice (solid CO₂) in excess to the flask. Alternatively, bubble dry CO₂ gas through the solution. The lithium anion will attack the carbon atom of the CO₂, forming a lithium carboxylate salt.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate salt to the desired carboxylic acid.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude 1,3-Benzodioxole-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

n-Butyllithium is a very strong base capable of deprotonating the relatively acidic C-H bond at the 2-position of the benzodioxole ring.

-

Anhydrous and inert conditions are critical because organolithium reagents react readily with water and oxygen.

-

Low temperature (-78 °C) is necessary to control the reactivity of the organolithium reagent and to prevent side reactions, such as decomposition of the solvent or the product.

-

Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality.

-

Acidic workup is required to protonate the initially formed lithium carboxylate salt to the final carboxylic acid product.

Modern Synthetic Methodologies and Applications

The field of organic synthesis has evolved dramatically, and today, a wide array of sophisticated methods are available for the synthesis and functionalization of the 1,3-benzodioxole scaffold. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization techniques. These modern methods allow for the precise and efficient introduction of a wide variety of substituents at various positions on the benzodioxole ring, enabling the synthesis of complex molecules with tailored properties.

The 1,3-benzodioxole moiety continues to be a vital component in drug discovery.[2] Its presence in a molecule can influence its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Derivatives of 1,3-benzodioxole are found in a range of pharmaceuticals, including those with anticancer, antibacterial, and antifungal activities.[3][4]

Conclusion

The history of 1,3-benzodioxole and its carboxylic acid derivatives is a compelling narrative that mirrors the evolution of organic chemistry itself. From the early investigations of natural products to the development of sophisticated synthetic methodologies, this heterocyclic system has remained a subject of intense scientific interest. The well-documented history of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) stands in stark relief to the relative obscurity of its 2-carboxylic acid isomer in the historical record. This disparity underscores how the trajectory of chemical research has often been guided by the availability of starting materials from nature. While the historical discovery of 1,3-Benzodioxole-2-carboxylic acid remains enigmatic, modern synthetic chemistry provides clear and logical pathways to access this and other novel derivatives, ensuring that the exploration of the chemical space around the 1,3-benzodioxole scaffold will continue to yield exciting discoveries in the years to come.

Data Summary

| Method | Starting Material | Key Reagents | Product | Historical Context |

| Ring Formation | Catechol | Dichloromethane, NaOH | 1,3-Benzodioxole | Foundational; Early Synthetic Method |

| Oxidation | 1,3-Benzodioxole-5-carbaldehyde | Potassium Permanganate | 1,3-Benzodioxole-5-carboxylic acid | Classic; Natural Product-Derived |

| Directed Lithiation-Carboxylation | 1,3-Benzodioxole | n-Butyllithium, CO₂ | 1,3-Benzodioxole-2-carboxylic acid | Modern; Hypothetical Route |

Visualizations

Caption: Historical synthesis of the 1,3-benzodioxole ring system.

Caption: Historical synthesis of 1,3-benzodioxole-5-carboxylic acid.

Caption: Plausible modern synthetic route to 1,3-benzodioxole-2-carboxylic acid.

References

- Google Patents. (2012). CN102766131A - Synthetic method of 1, 3-benzodioxole.

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

-

PubMed. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. [Link]

-

De Gruyter. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

-

ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

-

Grokipedia. (n.d.). Methylenedioxy. [Link]

-

YouTube. (2020). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 3. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

solubility of 1,3-Benzodioxole-2-carboxylic acid in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 1,3-Benzodioxole-2-carboxylic Acid

Executive Summary

1,3-Benzodioxole-2-carboxylic acid (CAS: 827-81-6) represents a specialized scaffold in medicinal chemistry, distinct from its more common regioisomer, piperonylic acid (1,3-benzodioxole-5-carboxylic acid). While the 5-isomer is a stable aromatic acid used widely in fragrance and API synthesis, the 2-carboxylic acid isomer places the carboxyl group directly on the methylenedioxy bridge. This structural nuance significantly alters its polarity, pKa, and hydrolytic stability, creating a unique solubility profile that is often under-reported in standard databases.

This guide provides a comprehensive framework for determining the . It synthesizes predictive physicochemical data with rigorous experimental protocols (isothermal saturation) and thermodynamic modeling (Apelblat equation) to support pre-formulation and crystallization process development.

Physicochemical Identity & Structural Considerations

Before attempting solubility determination, it is critical to distinguish the target compound from its congeners to avoid data conflation.

| Feature | Target: 1,3-Benzodioxole-2-carboxylic acid | Reference: Piperonylic Acid (5-isomer) |

| Structure | Carboxyl group on the dioxole ring (C2 position). | Carboxyl group on the benzene ring (C5 position).[1] |

| CAS | 827-81-6 | 94-53-1 |

| Electronic Nature | Aromatic carboxylic acid.[1] High stability. | |

| Predicted LogP | ~0.87 (More polar) | ~1.5 - 2.0 (Less polar) |

| Density | 1.471 g/cm³ | ~1.36 g/cm³ |

Critical Stability Warning: The 2-position carboxyl group is attached to a carbon bonded to two oxygen atoms (an acetal center). Unlike the stable 5-isomer, 1,3-Benzodioxole-2-carboxylic acid is prone to decarboxylation under high thermal stress or strongly acidic conditions. Solubility experiments should be limited to

Experimental Protocol: Isothermal Saturation Method

Since empirical solubility tables for the 2-isomer are rare in open literature, researchers must generate primary data. The following protocol is the industry "Gold Standard" for generating thermodynamic solubility data, validated against protocols used for benzodioxole derivatives.

Reagents and Materials

-

Solute: 1,3-Benzodioxole-2-carboxylic acid (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

-

Equipment: Temperature-controlled orbital shaker (accuracy

), 0.22

Step-by-Step Workflow

-

Preparation: Add excess solid 1,3-Benzodioxole-2-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Checkpoint: Ensure solid phase is always present. If the solution becomes clear, add more solid.

-

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22

membrane (to remove micro-crystals). -

Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.

-

Quantification: Analyze via HPLC (C18 column, Mobile Phase: ACN/Water with 0.1% Formic Acid to suppress ionization).

Visualization of Workflow

Figure 1: Standardized Isothermal Saturation Workflow for Benzodioxole Derivatives.

Thermodynamic Modeling & Data Analysis

Once raw solubility data (mole fraction,

The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility of benzodioxole derivatives in organic solvents.

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

If

is negative and -

Application: Use this model to interpolate solubility curves for crystallization cooling profiles.

Van't Hoff Analysis (Dissolution Enthalpy)

To understand the driving force of dissolution:

- : Apparent standard molar enthalpy of solution.

- : Apparent standard molar entropy of solution.

- : Gas constant (8.314 J/mol·K).

Expected Behavior:

Based on the structural analogues (Piperonylic acid), dissolution is expected to be endothermic (

Solvent Selection Strategy

For 1,3-Benzodioxole-2-carboxylic acid, solvent choice is governed by the "Like Dissolves Like" principle, but modified by the specific functional groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Protic | Methanol, Ethanol | High | H-bonding with -COOH; Dipole interaction with dioxole ring. |

| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions; disruption of carboxylic acid dimers. |

| Esters | Ethyl Acetate | Moderate | Good for extraction; limited by lack of H-bond donation. |

| Non-Polar | Hexane, Heptane | Low | Incompatible with the polar carboxylic acid head group. |

Process Recommendation: For purification/recrystallization, a Methanol/Water or Ethanol/Heptane anti-solvent system is recommended. The high solubility in the alcohol ensures dissolution, while the addition of the anti-solvent forces controlled precipitation.

Solute-Solvent Interaction Diagram

Figure 2: Mechanistic interactions governing solubility in different solvent classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608772, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (Structural Analog Data). Retrieved from .[3]

-

ChemSrc (2025). Benzo[1,3]dioxole-2-carboxylic acid: Physicochemical Properties and Density Data.[4] Retrieved from .

-

Shakeel, F., et al. (2017). Solubility, molecular interactions and mixing thermodynamic properties of piperine (Benzodioxole derivative) in various pure solvents. Journal of Molecular Liquids.[5] (Methodological Reference for Apelblat Modeling). Retrieved from .

- Alshehri, S., et al.Thermodynamic Solubility Profile of Piperonylic Acid. (Utilized as the primary comparative reference for the 5-isomer vs. 2-isomer solubility behavior).

Disclaimer: 1,3-Benzodioxole-2-carboxylic acid is a chemical intermediate.[6] User assumes all risks associated with synthesis and handling. Always consult the specific MSDS before experimentation.

Sources

- 1. Piperonylic acid CAS#: 94-53-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZO[1,3]DIOXOLE-2-CARBOXYLIC ACID | CAS#:827-81-6 | Chemsrc [chemsrc.com]

- 5. scribd.com [scribd.com]

- 6. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

Technical Guide: Stability and Storage of 1,3-Benzodioxole-2-carboxylic Acid

[1]

Executive Summary & Compound Identity

1,3-Benzodioxole-2-carboxylic acid is a specialized heterocyclic building block distinct from the more common isomer, piperonylic acid (1,3-benzodioxole-5-carboxylic acid).[1] Its chemical behavior is dominated by the placement of the carboxylic acid group on the acetal carbon (C2 position), creating a unique electronic environment that renders it significantly more reactive and prone to degradation than its 5-substituted counterpart.[1]

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 1,3-Benzodioxole-2-carboxylic acid |

| CAS Number | 827-81-6 |

| Common Synonyms | Benzo[d][1,3]dioxole-2-carboxylic acid; 2-Carboxy-1,3-benzodioxole |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Structure Note | Carboxyl group attached to the methylene bridge (acetal carbon).[1][2][3] |

Intrinsic Stability Profile

The stability of this compound is governed by two competing degradation pathways: thermal decarboxylation and acid-catalyzed hydrolysis . Unlike the robust 5-isomer, the 2-isomer is chemically equivalent to a cyclic hemiacetal ester, creating intrinsic vulnerabilities.[1]

Thermal Instability (Decarboxylation)

The C2 position is benzylic-like but doubly oxygenated.[1] High temperatures facilitate the loss of carbon dioxide, reverting the compound to 1,3-benzodioxole.[1]

-

Threshold: Stable at room temperature (20–25°C) for short durations.

-

Critical Risk: Decarboxylation accelerates significantly above 80°C or in refluxing solvents.[1] Synthetic literature indicates that decarboxylation is often induced intentionally in high-boiling solvents (e.g., mesitylene) to generate specific intermediates [1].[1]

-

Implication: Do not heat without monitoring. Avoid drying in ovens above 40°C.

Hydrolytic Sensitivity (Ring Opening)

The 1,3-benzodioxole ring is essentially a cyclic acetal.[1] The presence of the electron-withdrawing carboxylic acid at the 2-position destabilizes the acetal linkage, making it susceptible to acid-catalyzed hydrolysis.[1]

-

Mechanism: Protonation of the ring oxygen leads to ring opening, generating catechol and glyoxylic acid derivatives.[1]

-

Trigger: Moisture presence, particularly in acidic environments (pH < 4).[1]

Degradation Pathway Diagram

The following diagram illustrates the two primary failure modes:

Figure 1: Primary degradation pathways. Thermal stress leads to decarboxylation, while moisture/acid leads to ring cleavage.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods, strict environmental control is required.[1]

Primary Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | Retards spontaneous decarboxylation kinetics.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture.[1] |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV; Teflon prevents leaching/reaction with plasticizers.[1] |

| Desiccation | Required | Prevents hydrolysis of the acetal linkage.[1] Store over silica gel or Drierite. |

Handling Precautions

-

Avoid Protic Solvents: When solubilizing for analysis or reaction, avoid acidic protic solvents (e.g., acetic acid) which may catalyze ring opening.[1] Preferred solvents are anhydrous DMSO, DMF, or Acetonitrile.[1]

-

Cold Chain: Keep the container on ice during bench work. Return to freezer immediately after use.

-

Re-test Schedule: Re-validate purity via HPLC or NMR every 6 months .

Storage Decision Tree

Figure 2: Storage logic flow to prevent moisture condensation and thermal degradation.[1]

Analytical Monitoring

Routine verification of the compound's integrity is essential due to its potential for "silent" degradation (decarboxylation often leaves no visible color change).

1H-NMR Validation

-

Solvent: DMSO-d6 or CDCl3 (neutralized).[1]

-

Key Diagnostic Signal: Look for the singlet at ~6.0–6.5 ppm corresponding to the proton at the C2 position.[1]

HPLC Method[4]

References

-

Google Patents. Benzodioxane and benzodioxolane derivatives and uses thereof.[1] WO2006116158A1.[1] (Describes decarboxylation of benzodioxole-2-carboxylic acid intermediates in refluxing mesitylene). Link

-

ChemSrc. Benzo[1,3]dioxole-2-carboxylic acid (CAS 827-81-6) Physicochemical Properties.[1][4][5][6]Link[1]

-

ChemicalBook. 1,3-Benzodioxole Structure and Stability Overview. (General reference for acetal stability). Link

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EP2624811B1 - Benzodioxole derivatives as watery odorants - Google Patents [patents.google.com]

- 4. Buy Pyrrolidine-3,4-dicarboxylic Acid (EVT-412599) | 159694-26-5 [evitachem.com]

- 5. BENZO[1,3]DIOXOLE-2-CARBOXYLIC ACID | CAS#:827-81-6 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

Methodological & Application

1,3-Benzodioxole-2-carboxylic acid as a precursor for pharmaceuticals

Application Note: 1,3-Benzodioxole-2-carboxylic Acid as a Strategic Pharmaceutical Precursor

Executive Summary

While 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) is the most ubiquitous derivative of this class in pharmaceutical chemistry (e.g., Tadalafil, Paroxetine), 1,3-benzodioxole-2-carboxylic acid represents a distinct and highly valuable scaffold. Uniquely functionalized at the methylene bridge (C2 position), this precursor offers two critical advantages:

-

Metabolic Stabilization: Substitution at the C2 position blocks the formation of the reactive carbene intermediate responsible for CYP450 inhibition (mechanism-based inactivation), a common liability of unsubstituted benzodioxoles.

-

Spiro-Cycle Access: It serves as the primary building block for spiro-fused heterocycles, a growing motif in modern drug design (e.g., PDE4 inhibitors) to increase three-dimensionality (Fsp3) and patent novelty.

This guide details the synthesis, handling, and application of this sensitive acetal-acid scaffold.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 1,3-Benzodioxole-2-carboxylic acid |

| CAS Number | 827-81-6 |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Key Moiety | Cyclic Acetal (Hemiacetal Ester/Acid) |

| Stability Concern | Acid Labile / Decarboxylation Prone. The C2-COOH group is attached to an acetal carbon. Strong aqueous acids can trigger ring opening. Thermal stress (>120°C) may induce decarboxylation. |

| Storage | Store at -20°C under Argon. Handle as the Ethyl Ester or Potassium Salt for long-term storage. |

Synthetic Protocol: Preparation of 1,3-Benzodioxole-2-carboxylic Acid

Rationale: Direct carboxylation of the benzodioxole ring is difficult due to the directing effects of the oxygens favoring the 5-position. The most reliable route constructs the dioxole ring with the carboxylate moiety already in place, using catechol and a dihalo-ester.

Step 1: Cyclization (Formation of the Ethyl Ester)

Target: Ethyl 1,3-benzodioxole-2-carboxylate

Reagents:

-

Catechol (1.0 eq)

-

Ethyl Dichloroacetate (1.2 eq) [CAS: 535-15-9]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Dissolve Catechol (11.0 g, 100 mmol) in anhydrous DMF (200 mL).

-

Base Addition: Add K₂CO₃ (34.5 g, 250 mmol) in portions. The mixture will darken (catecholate formation). Stir for 30 min at RT.[1]

-

Alkylation: Add Ethyl Dichloroacetate (18.8 g, 120 mmol) dropwise via syringe pump over 1 hour. Note: Exothermic reaction.

-

Reflux: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The catechol spot (Rf ~0.3) should disappear; the less polar ester product (Rf ~0.6) will appear.

-

Workup: Cool to RT. Pour into ice-cold water (1 L). Extract with Diethyl Ether (3 x 300 mL).

-

Purification: Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted catechol (Critical for purity). Wash with Brine, dry over MgSO₄, and concentrate.

-

Yield: Expect ~75-85% of a pale yellow oil.

Step 2: Controlled Hydrolysis (Saponification)

Target: 1,3-Benzodioxole-2-carboxylic acid (Potassium Salt or Free Acid)

Critical Caution: Avoid strong mineral acids (HCl/H₂SO₄) during workup, as they can catalyze the hydrolysis of the acetal ring, regenerating catechol.

Procedure:

-

Dissolve the ethyl ester (10 mmol) in Ethanol (20 mL).

-

Add a solution of KOH (12 mmol) in Water (5 mL).

-

Stir at Room Temperature for 4 hours. Do not reflux.

-

Isolation (As Salt - Recommended): Evaporate ethanol. The residue is the Potassium 1,3-benzodioxole-2-carboxylate. This salt is stable and ready for coupling reactions.

-

Isolation (As Free Acid): If the free acid is required, cool the aqueous solution to 0°C. Carefully adjust pH to ~4.0 using 1M Citric Acid or Acetic Acid. Extract immediately with EtOAc. Do not use HCl.

Diagrammatic Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the cyclization logic and the critical divergence point for salt vs. acid isolation.

Caption: Synthesis of 1,3-benzodioxole-2-carboxylic acid via base-mediated cyclization. Note the preference for the salt form.

Figure 2: Metabolic Rationale (Bioactivation Blockade)

Why use the 2-carboxylic acid derivative? This diagram explains the blockade of the "Suicide Substrate" mechanism.

Caption: Substitution at the 2-position prevents the formation of the toxic carbene intermediate common to unsubstituted benzodioxoles.

Pharmaceutical Applications & Case Studies

A. Spiro-Cycle Construction (PDE4 Inhibitors)

The 2-carboxylic acid is the gateway to spiro-fused systems.

-

Protocol: React the Ethyl 1,3-benzodioxole-2-carboxylate with a bis-nucleophile (e.g., 1,5-dihalo-pentane or divinyl ketone derivatives) under strong basic conditions (NaH or LDA) before hydrolysis.

-

Result: This creates a quaternary carbon at position 2, yielding a Spiro[benzodioxole-2,4'-cyclohexane] motif.

-

Reference: This strategy is utilized in the synthesis of novel PDE4 inhibitors where the spiro-ring locks the conformation for improved receptor binding [1].

B. Bioisostere for Catechols

While catechols are potent H-bond donors, they are rapidly methylated by COMT (Catechol-O-methyltransferase). The 1,3-benzodioxole-2-carboxylic acid mimics the geometry of the catechol but is metabolically robust. The carboxylic acid handle allows it to be attached to amines (forming amides) to probe the "catechol binding pocket" of targets like Dopamine receptors without the liability of rapid clearance.

Analytical Quality Control

To validate the synthesis, use the following NMR markers. The key differentiator is the proton at Position 2.

| Signal | Unsubstituted (Benzodioxole) | 2-Carboxy Derivative (Product) |

| H-2 (Methylene) | Singlet, ~5.9 - 6.0 ppm (2H) | Singlet, ~6.3 - 6.5 ppm (1H) |

| Aromatic H | Multiplet, 6.8 - 6.9 ppm | Multiplet, 6.8 - 7.0 ppm |

| COOH | N/A | Broad Singlet, ~10-12 ppm |

| C-13 NMR (C-2) | ~101 ppm | ~98 ppm (Shifted by COOH) |

Note: If the H-2 singlet disappears completely and you have not performed a spiro-cyclization, you have likely hydrolyzed the ring back to catechol (check for broad phenolic OH signals).

References

-

Guo, Z., et al. (2018). "Process for the preparation of 1,3-benzodioxole heterocyclic compounds." World Intellectual Property Organization, WO2018234299A1. Link (Describes spiro-fusion at the 2-position for PDE4 inhibitors).

-

Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84. Link (Foundational text on metabolic liability of unsubstituted C2 position).

-

ChemicalBook. (2024).[1] "1,3-Benzodioxole-2-carboxylic acid Product Entry." Link (Physical properties and CAS verification).

-

Berti, F., et al. (2024).[1][2][3] "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules, 29(3), 720. Link (Context on benzodioxole stability and flow chemistry).

Sources

Synthesis and Evaluation of 1,3-Benzodioxole Derivatives as Novel Auxin Receptor Agonists

Application Note & Protocols for Researchers and Drug Development Professionals

Abstract

The phytohormone auxin is a principal regulator of plant growth and development, making its signaling pathway a prime target for the development of novel plant growth regulators and herbicides. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potent auxin receptor agonists derived from a 1,3-benzodioxole scaffold. We will delve into the rationale behind the molecular design, a step-by-step synthesis protocol, and subsequent bioassays to validate auxin-like activity and receptor engagement. This document is intended for researchers in plant sciences, agrochemical development, and chemical biology, offering a field-proven framework for the discovery and characterization of new synthetic auxins.

Introduction: The Rationale for Targeting the Auxin Pathway

Auxin, with indole-3-acetic acid (IAA) as its most abundant natural form, orchestrates a vast array of developmental processes in plants, from embryogenesis and root formation to shoot elongation and fruit development.[1][2][3] The discovery of synthetic molecules that mimic auxin, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has revolutionized agriculture.[4][5] These synthetic auxins are often more stable than IAA and have found widespread use as herbicides and plant growth regulators.[6][7]

The core of the auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[1][2][8] In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[9][10] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors to modulate the expression of auxin-responsive genes.[10][11][12]

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal and agricultural chemistry. Recent research has identified N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as a promising new class of auxin receptor agonists.[4][13][14] One such compound, designated K-10, has demonstrated remarkable root growth-promoting effects in both Arabidopsis thaliana and Oryza sativa (rice), even surpassing the activity of the widely used synthetic auxin, 1-naphthylacetic acid (NAA).[4][13][15] This guide will focus on the synthesis and evaluation of this class of compounds, providing a robust starting point for further structure-activity relationship (SAR) studies and the development of next-generation plant growth regulators.

The Core Signaling Pathway: TIR1/AFB-Mediated Auxin Perception

Understanding the mechanism of action of these synthetic agonists requires a clear picture of the auxin signaling cascade they are designed to hijack. The following diagram illustrates the canonical TIR1/AFB signaling pathway.

Caption: Canonical TIR1/AFB-mediated auxin signaling pathway in the nucleus.

Synthesis Protocol: N-(benzo[d][1][4]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This section provides a detailed, three-step protocol for the synthesis of the target compounds, adapted from established methodologies.[4][13] The general synthetic route is outlined below.

Caption: General three-step synthesis workflow for the target compounds.

Materials and Reagents

-

Substituted benzyl bromides (e.g., 4-chlorobenzyl bromide, 3-methylbenzyl bromide, etc.)

-

Thioglycolic acid

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Column chromatography supplies (silica gel, solvents)

-

NMR spectrometer and high-resolution mass spectrometer for characterization

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-((substituted-benzyl)thio)acetic acid (Intermediate 1)

-

To a solution of thioglycolic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the solid.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify with 2N HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-((substituted-benzyl)thio)acetic acid is typically used in the next step without further purification.

Step 2: Synthesis of 2-((substituted-benzyl)thio)acetyl chloride (Intermediate 2)

-

Dissolve the crude 2-((substituted-benzyl)thio)acetic acid from Step 1 in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (1.2-1.5 eq) dropwise to the solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the excess oxalyl chloride and DCM under reduced pressure to obtain the crude acyl chloride intermediate.

Step 3: Synthesis of N-(benzo[d][1][4]dioxol-5-yl)-2-((substituted-benzyl)thio)acetamide (Final Product)

-

Dissolve benzo[d][1][4]dioxol-5-amine (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the solution to 0°C.

-

Add a solution of the crude acyl chloride from Step 2 in DCM dropwise to the amine solution.

-

Stir the reaction at 0°C for 30 minutes, then at room temperature for 1-2 hours.

-

Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate gradient) to yield the pure final product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation: Protocols for Assessing Auxin-like Activity

Once synthesized, the novel compounds must be evaluated for their biological activity. This section provides protocols for key in vitro and in vivo assays to determine their efficacy as auxin receptor agonists.

In Vitro TIR1 Binding Assay (Molecular Docking)

While a physical binding assay is the gold standard, molecular docking provides a powerful in silico method to predict the binding affinity of the synthesized compounds to the auxin receptor TIR1.[4][14][15]

Protocol:

-

Protein Preparation: Obtain the crystal structure of the Arabidopsis thaliana TIR1 protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D structures of the synthesized 1,3-benzodioxole derivatives. Minimize their energy using a suitable force field.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, MOE) to dock the prepared ligands into the auxin-binding pocket of TIR1.

-

Analysis: Analyze the docking poses and calculate the binding energies. A lower binding energy suggests a stronger interaction. Compare the binding energy of the novel compounds to that of known auxins like IAA and NAA.[14]

In Vivo Bioassays in Arabidopsis thaliana

Arabidopsis thaliana is a model organism for studying plant development and is highly sensitive to auxins, making it ideal for bioassays.[4][16]

Protocol: Primary Root Elongation Assay

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.

-

Compound Addition: Add the synthesized compounds (dissolved in a suitable solvent like DMSO) and control auxins (IAA, NAA) to the molten MS medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Also, prepare a solvent control plate.

-

Plating: Pour the medium into sterile petri dishes and allow it to solidify.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on the plates.

-

Incubation: Cold-stratify the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings.[16] Calculate the percentage of root growth promotion or inhibition relative to the solvent control.

Expected Outcome: Auxin agonists typically inhibit primary root elongation at higher concentrations while sometimes promoting it at very low concentrations.[4] Comparing the dose-response curves of the novel compounds to NAA can establish their relative potency.

Reporter Gene Assay (DR5:GUS)

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in plants.[14][17] When fused to a reporter gene like β-glucuronidase (GUS), it allows for the histochemical localization and quantification of auxin response.

Protocol:

-

Plant Material: Use a transgenic Arabidopsis thaliana line carrying the DR5:GUS reporter construct.

-

Treatment: Grow seedlings as described in the root elongation assay on media containing the test compounds.

-

GUS Staining: After a specified treatment period (e.g., 24-48 hours), harvest the seedlings and incubate them in a GUS staining solution (containing X-Gluc) at 37°C overnight.

-

Visualization: Clear the chlorophyll from the stained seedlings using an ethanol series.

-

Analysis: Visualize the blue staining pattern under a microscope. An intense blue color in auxin-responsive tissues (e.g., root tips, lateral root primordia) indicates a strong auxin-like activity of the compound.[14][18]

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a series of analogues with different substituents on the benzyl ring, valuable SAR data can be generated. This information is crucial for optimizing the lead compound and designing more potent agonists.

| Compound ID | Benzyl Ring Substituent | Primary Root Growth (% of Control at 0.1 µM) | Predicted TIR1 Binding Energy (kcal/mol) |

| HTS05309 | 4-Cl | 118.7% | -7.5 |

| K-10 | 3-CH₃ | 137.1% | -8.2 |

| K-1 | 2-CF₃ | 110.2% | -7.1 |

| K-8 | 3-Cl | 125.4% | -7.9 |

| NAA | (N/A) | 63.1% | -6.8 |

Note: Data is illustrative and based on trends reported in the literature.[4]

The data suggests that the position and electronic nature of the substituent on the benzyl ring significantly impact biological activity. For instance, electron-withdrawing groups at the 3-position (e.g., 3-Cl) and electron-donating groups (e.g., 3-CH₃) appear to be beneficial for root growth-promoting activity.[4]

Conclusion and Future Directions

The 1,3-benzodioxole scaffold represents a promising starting point for the development of novel auxin receptor agonists. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. Future work should focus on expanding the library of analogues to further refine the SAR, conducting in-depth transcriptomic analysis to confirm the downstream effects on auxin-responsive genes, and evaluating the efficacy of lead compounds on agronomically important crop species. These efforts will pave the way for the development of innovative solutions for agriculture and horticulture.

References

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]

-

Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]

-

Han, X., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

-

Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PubMed. [Link]

-

Uchida, A., et al. (2018). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Nature Chemical Biology. [Link]

-

Yang, Z., et al. (2022). Synthetic scheme of the 1,3-benzodioxole compounds. ResearchGate. [Link]

-

Weijers, D., and Wagner, D. (2016). An auxin research odyssey: 1989–2023. Development. [Link]

-

Slideshare. (n.d.). Plant hormone auxin. [Link]

-

LibreTexts Biology. (2021). 4.4.1: Auxin. [Link]

-

Strader, L. C., and Zhao, Y. (2016). Auxin Activity: Past, present, and Future. The Plant Cell. [Link]

-

Lavy, M., and Estelle, M. (2016). Mechanisms of auxin signaling. Development. [Link]

-

Liu, X., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants. [Link]

-

Hayashi, K. (2019). Chemical Biology in Auxin Research. Journal of Pesticide Science. [Link]

-

Titov, V., et al. (2022). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants. [Link]

Sources

- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 3. Plant hormone auxin | PPTX [slideshare.net]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 14. researchgate.net [researchgate.net]